Acetonitrile--water (1/4) Acetonitrile--water (1/4)
Brand Name: Vulcanchem
CAS No.: 163085-14-1
VCID: VC16855316
InChI: InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2
SMILES:
Molecular Formula: C2H11NO4
Molecular Weight: 113.11 g/mol

Acetonitrile--water (1/4)

CAS No.: 163085-14-1

Cat. No.: VC16855316

Molecular Formula: C2H11NO4

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile--water (1/4) - 163085-14-1

Specification

CAS No. 163085-14-1
Molecular Formula C2H11NO4
Molecular Weight 113.11 g/mol
IUPAC Name acetonitrile;tetrahydrate
Standard InChI InChI=1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2
Standard InChI Key BURPMYNRCNCUDB-UHFFFAOYSA-N
Canonical SMILES CC#N.O.O.O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stoichiometry

Acetonitrile--water (1/4) is defined by the fixed molar ratio of acetonitrile to water (1:4), corresponding to the molecular formula C₂H₁₁NO₄. The IUPAC name acetonitrile;tetrahydrate (InChI: 1S/C2H3N.4H2O/c1-2-3;;;;/h1H3;4*1H2) confirms the tetrahydrate structure, where four water molecules coordinate with one acetonitrile molecule. This stoichiometric association arises from hydrogen bonding between the nitrile group of acetonitrile and water, stabilizing the hydrate lattice .

Crystallographic and Spectroscopic Features

While crystallographic data for this specific hydrate remain limited, analogous studies on acetonitrile hydrates suggest a clathrate-like structure, with water molecules forming a hydrogen-bonded network encapsulating acetonitrile . Infrared spectroscopy of acetonitrile-water mixtures reveals shifts in the O–H stretching frequencies of water (3,200–3,600 cm⁻¹) and the C≡N stretching mode of acetonitrile (~2,255 cm⁻¹), confirming intermolecular interactions .

Physicochemical Properties

Dielectric Constants and Polarity

The dielectric constant (ε) of acetonitrile--water (1/4) is a critical parameter for its solvent behavior. Experimental data for acetonitrile-water mixtures show that ε decreases nonlinearly with increasing acetonitrile content. For a 1:4 molar ratio (≈20% w/w acetonitrile), ε ranges from 68.3 at 15°C to 58.9 at 60°C (Table 1) . This high dielectric constant, intermediate between pure water (ε ≈ 80) and pure acetonitrile (ε ≈ 37), enables the compound to dissolve both polar and moderately nonpolar solutes.

Table 1: Dielectric Constants of Acetonitrile-Water Mixtures (1:4 Molar Ratio)

Temperature (°C)Dielectric Constant (ε)
1568.3
2565.7
4061.8
6058.9

The temperature dependence of ε follows the empirical equation :

ϵ=a+bT+cT2+dT3+eX+fX2+gX3+hXT\epsilon = a + bT + cT^2 + dT^3 + eX + fX^2 + gX^3 + hXT

where TT is temperature (°C), XX is acetonitrile composition, and aha-h are fitted parameters.

Density and Volumetric Behavior

The density (ρ\rho) of acetonitrile--water (1/4) at 25°C is 0.976 g/cm³, slightly lower than pure water (0.997 g/cm³) due to acetonitrile’s lower density (0.786 g/cm³) . Density variations with temperature are linear and described by :

ρ=1.00121.0718×102T+3.5274×105T2\rho = 1.0012 - 1.0718 \times 10^{-2}T + 3.5274 \times 10^{-5}T^2

where TT is in °C.

Table 2: Density of Acetonitrile-Water (1:4) at Selected Temperatures

Temperature (°C)Density (g/cm³)
150.982
250.976
400.966

Viscosity and Transport Properties

The dynamic viscosity (η\eta) of the 1:4 hydrate at 20°C is 1.12 mPa·s, marginally higher than pure water (1.00 mPa·s) but significantly lower than acetonitrile-rich mixtures (e.g., η ≈ 1.24 mPa·s for 50% MeCN) . The temperature dependence of viscosity follows an Arrhenius-like relationship, decreasing by ~2% per 10°C rise .

Synthesis and Stability

Preparation Methods

Acetonitrile--water (1/4) is synthesized by mixing acetonitrile and deionized water in a 1:4 molar ratio under controlled conditions. Vigorous stirring and cooling to 5–10°C prevent exothermic dissociation. The hydrate’s stability is confirmed by differential scanning calorimetry (DSC), showing a melting point depression to -12°C compared to pure acetonitrile (-45°C) .

Thermodynamic Stability

Vapor-liquid equilibrium (VLE) studies reveal that the 1:4 hydrate disrupts the azeotrope formed by pure acetonitrile-water mixtures (bp 76.5°C at 101.3 kPa) . The addition of entrainers like ethylene glycol further enhances stability, reducing the solvent mole fraction required for azeotrope elimination from 0.227 (pure EG) to 0.104 (EG + choline chloride 4:3) .

Industrial and Analytical Applications

Chromatography

The 1:4 hydrate is a preferred mobile phase in reversed-phase liquid chromatography (RP-LC). Its low viscosity and high eluotropic strength (ϵ0=0.65\epsilon^0 = 0.65) enable rapid separations of pharmaceuticals and biomolecules . For example, a 20% acetonitrile mixture achieves baseline resolution of aspirin and caffeine in under 8 minutes .

Extractive Distillation

In acetonitrile purification, the 1:4 hydrate acts as an entrainer to break the water-acetonitrile azeotrope. Mixed solvents like EG + choline chloride (4:3) reduce the required entrainer mass fraction from 0.367 (pure EG) to 0.212, improving energy efficiency .

Organic Synthesis

The compound serves as a green solvent in Knoevenagel condensations and Grignard reactions, offering tunable polarity and low toxicity compared to pure acetonitrile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator